tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
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Description
The compound tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a chemical entity that appears to be related to a class of compounds that have been synthesized for various applications, including medicinal chemistry. The tert-butyl group is a common moiety used in organic synthesis, often to protect functional groups during reactions due to its steric bulk and ease of removal.
Synthesis Analysis
The synthesis of related tert-butyl compounds involves versatile intermediates such as N-tert-butanesulfinyl imines, which are used for the asymmetric synthesis of amines. These imines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, and they activate the imines for the addition of various nucleophiles. The tert-butanesulfinyl group serves as a chiral directing group and is readily cleaved by acid treatment after nucleophilic addition, allowing for the synthesis of a wide range of highly enantioenriched amines .
Molecular Structure Analysis
The molecular structure of related compounds, such as 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, has been characterized using spectroscopic methods and X-ray crystallographic analysis. For example, compound 2a crystallizes in the monoclinic space group P21/c and is stabilized by intramolecular hydrogen bonds. These structural analyses are crucial for understanding the properties and reactivity of the compounds .
Chemical Reactions Analysis
The tert-butyl group is involved in various chemical reactions. For instance, the oxidation of 3,6-di-tert-butyl-2-naphthol leads to different products depending on the conditions, demonstrating the reactivity of tert-butyl substituted compounds. The structure of the oxidation products has been determined by X-ray analysis, and the presence of certain intermediates has been confirmed by ESR spectroscopy .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted compounds are influenced by the presence of the tert-butyl group. For example, the tert-butyl group can impart steric hindrance, affecting the compound's reactivity and solubility. The properties of these compounds are often characterized using various spectroscopic techniques, such as FTIR, NMR, and mass spectrometry, to confirm their structure and purity .
Scientific Research Applications
Antibacterial Agents
A series of compounds related to tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate have been explored for their antibacterial properties. Studies have shown that certain derivatives exhibit promising in vitro and in vivo antibacterial activities, making them candidates for therapeutic agents. For instance, fluoronaphthyridines and quinolones with substitutions at the tert-butyl position have demonstrated significant antibacterial efficacy (Bouzard et al., 1989), (Bouzard et al., 1992).
Antimycobacterial Activities
Research into the antimycobacterial applications of derivatives of this compound has been conducted. One study synthesized and evaluated a series of related compounds for their effectiveness against Mycobacterium tuberculosis, showing significant activity and potential as antimycobacterial agents (Sriram et al., 2007).
Synthesis of Fused Tetracyclic Heterocycles
In the field of organic chemistry, these compounds are utilized in the synthesis of fused tetracyclic heterocycles. A study demonstrated the successful synthesis of these heterocycles under catalyst-free conditions, highlighting the compound's role in advancing synthetic methodologies (Li et al., 2013).
Fluorescence Sensing of Amino Alcohols
This compound also finds application in fluorescence sensing, particularly in the detection of chiral amino alcohols. Research has shown the synthesis of related compounds that form fluorescent complexes, useful in enantioselective sensing applications (Liu, Pestano, & Wolf, 2008).
properties
IUPAC Name |
tert-butyl 3-amino-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-5-4-11-9(8-16)6-10(14)7-15-11/h6-7H,4-5,8,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHALGDJDGQKVHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474163 |
Source
|
Record name | tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |
CAS RN |
355819-02-2 |
Source
|
Record name | tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-amino-5,6,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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